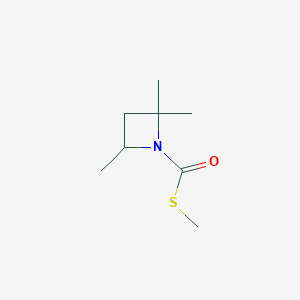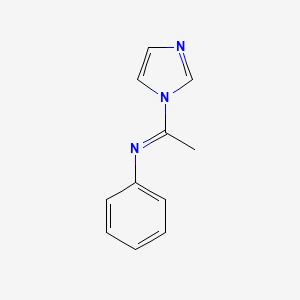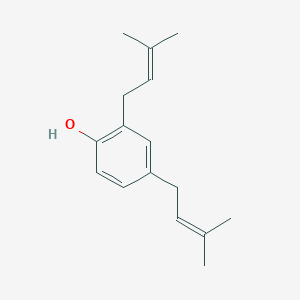
2,4-Bis(3-methylbut-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(3-methylbut-2-en-1-yl)phenol is an organic compound with the molecular formula C16H22O It is a phenolic compound characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to the 2nd and 4th positions of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-methylbut-2-en-1-yl)phenol typically involves the alkylation of a phenolic precursor with 3-methylbut-2-en-1-yl bromide. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at room temperature . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Applications De Recherche Scientifique
2,4-Bis(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methylbut-2-en-1-yl)phenol: A similar compound with one 3-methylbut-2-en-1-yl group attached to the phenol ring.
Phenyl(2,4,6-trihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl)methanone: Another related compound with additional hydroxyl groups and a methanone group.
Uniqueness
2,4-Bis(3-methylbut-2-en-1-yl)phenol is unique due to the presence of two 3-methylbut-2-en-1-yl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
55824-31-2 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2,4-bis(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C16H22O/c1-12(2)5-7-14-8-10-16(17)15(11-14)9-6-13(3)4/h5-6,8,10-11,17H,7,9H2,1-4H3 |
Clé InChI |
HNWKIEJMMGOJSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC(=C(C=C1)O)CC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
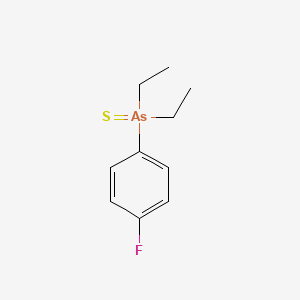
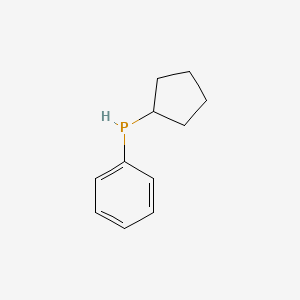
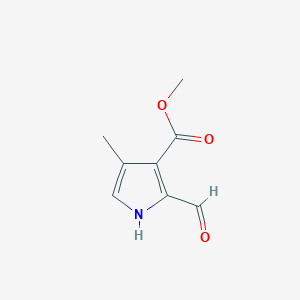
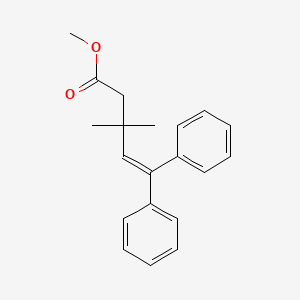
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)

![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
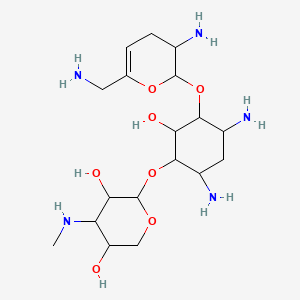
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
